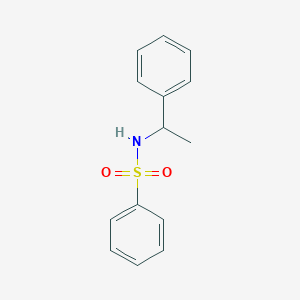

N-(1-Phenylethyl)benzenesulfonamide

Descripción general

Descripción

N-(1-Phenylethyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a sulfonamide group attached to a phenylethyl moiety, making it a versatile intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Phenylethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Análisis De Reacciones Químicas

Alkylation Reactions

The sulfonamide nitrogen undergoes alkylation with electrophiles under catalytic or microwave-assisted conditions:

-

Reagents : Trichloroacetimidates, alkyl halides, or allyl bromides .

-

Catalysts : Cu(BF)·6HO with ligands (e.g., phenanthroline) .

-

Conditions : 60–110°C in solvents like benzotrifluoride or DMF .

Yield : 55–90% depending on substituents .

Acylation and Substitution

The sulfonamide group participates in nucleophilic substitution and acylation:

-

Acylation : Reacts with benzoyl chloride or acetyl chloride to form N-acyl derivatives .

Conditions : MeOTf catalyst in nitromethane at 60°C .

Yield : Up to 90% . -

Nucleophilic Substitution : Reacts with amines (e.g., ethylamine) to form thiourea derivatives .

Enzyme Inhibition Mechanisms

N-(1-Phenylethyl)benzenesulfonamide exhibits carbonic anhydrase inhibition by mimicking the substrate’s sulfonamide group, binding to the enzyme’s active site.

-

Key Interactions :

-

Hydrogen bonding via -SONH- group.

-

Hydrophobic interactions with the phenylethyl substituent.

-

| Derivative | IC (μM) for BChE Inhibition |

|---|---|

| N-Ethyl derivative (5b) | 2.0 ± 1.01 |

| N-Allyl derivative (5f) | 13.0 ± 0.78 |

Oxidation and Reduction

-

Oxidation : The benzylic C-H bond undergoes amination using N-fluorobenzenesulfonimide (NFSI) to form N-sulfonylimines .

Conditions : 110°C with Cu catalyst . -

Reduction : Hydrogenation of aromatic rings (e.g., benzene to cyclohexane) using Pd/C or Raney Ni .

Industrial-Scale Production

Optimized synthetic routes for industrial use include:

-

Continuous Flow Reactors : Enhance yield (≥95%) and reduce byproducts.

-

Purification : Crystallization from toluene or ethyl acetate .

Comparative Reaction Table

Aplicaciones Científicas De Investigación

N-(1-Phenylethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a catalyst in certain reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial infections and cancer.

Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-(1-Phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound’s sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active site of the enzyme and inhibit its activity. This inhibition can lead to therapeutic effects, such as reducing tumor growth or combating bacterial infections.

Comparación Con Compuestos Similares

N-(1-Phenylethyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:

N-(Phenylsulfonyl)benzenesulfonamide: Similar structure but with different substituents, leading to variations in reactivity and biological activity.

N-(1-Phenylethyl)-N-(phenylsulfonyl)benzenesulfonamide: A more complex derivative with additional sulfonyl groups, offering different chemical properties and applications.

Benzenesulfonamide: The parent compound with a simpler structure, used as a building block for more complex sulfonamides.

The uniqueness of this compound lies in its specific phenylethyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Actividad Biológica

N-(1-Phenylethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition prevents the production of nucleic acids essential for bacterial proliferation.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 64 |

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. It has been shown to inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation .

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating the effects on human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM across different cancer types .

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active site of enzymes such as carbonic anhydrase. This interaction inhibits enzyme activity, leading to therapeutic effects against both bacterial infections and tumor growth .

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase | Competitive | 10 |

| Butyryl Cholinesterase | Non-competitive | 8 |

| Dihydropteroate Synthase | Competitive | 5 |

Pharmacological Applications

Given its biological activities, this compound is being explored for various pharmacological applications:

- Antibiotic Development: As a precursor for new antimicrobial agents targeting resistant bacterial strains.

- Anticancer Therapeutics: Investigated for its potential in cancer treatment protocols.

- Enzyme Inhibitors: Used in the design of drugs targeting specific enzymes involved in disease processes.

Propiedades

IUPAC Name |

N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-12(13-8-4-2-5-9-13)15-18(16,17)14-10-6-3-7-11-14/h2-12,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKSWLOBWYMBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-47-0 | |

| Record name | Benzenesulfonamide, N-(1-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC296509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.